

2-Amino-5-methoxybenzenesulfonic acid

chemical structure

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Compound of Interest

Compound Name:	2-Amino-5-methoxybenzenesulfonic acid
Cat. No.:	B084394

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An In-Depth Technical Guide to 2-Amino-5-methoxybenzenesulfonic acid

Abstract: This technical guide provides a comprehensive overview of **2-Amino-5-methoxybenzenesulfonic acid**, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's core chemical structure, physicochemical properties, synthesis methodologies, and spectral characterization. Furthermore, it offers insights into its current applications and safety protocols, grounding all technical claims in authoritative references to ensure scientific integrity and practical utility.

Introduction and Core Compound Profile

2-Amino-5-methoxybenzenesulfonic acid is an aromatic organic compound featuring three functional groups attached to a benzene ring: an amino (-NH₂), a methoxy (-OCH₃), and a sulfonic acid (-SO₃H) group. This unique substitution pattern makes it a versatile building block in organic synthesis. While it is a significant intermediate in the manufacturing of dyes, its structural motifs are also of interest to medicinal chemists for the development of novel therapeutic agents.^[1] This guide aims to consolidate the essential technical information required for its effective use in a research and development setting.

Chemical Identity and Structure

The precise arrangement of the functional groups on the benzene ring is critical to the compound's reactivity and properties. The IUPAC name, **2-amino-5-methoxybenzenesulfonic acid**, specifies that the amino group is at position 2 and the methoxy group is at position 5 relative to the sulfonic acid group at position 1.

Caption: Chemical structure of **2-Amino-5-methoxybenzenesulfonic acid**.

Table 1: Compound Identifiers

Identifier	Value	Source
IUPAC Name	2-amino-5-methoxybenzenesulfonic acid	PubChem[2]
CAS Number	13244-33-2	PubChem[2]
Molecular Formula	C ₇ H ₉ NO ₄ S	PubChem[2]
Molecular Weight	203.22 g/mol	PubChem[2]
Canonical SMILES	COc1=CC(=C(C=C1)N)S(=O)(=O)O	PubChem[2]

| InChI Key | KZKGEEGADAWJFS-UHFFFAOYSA-N | PubChem[2] |

Physicochemical Properties

Understanding the physical properties of a compound is paramount for its handling, storage, and application in experimental workflows.

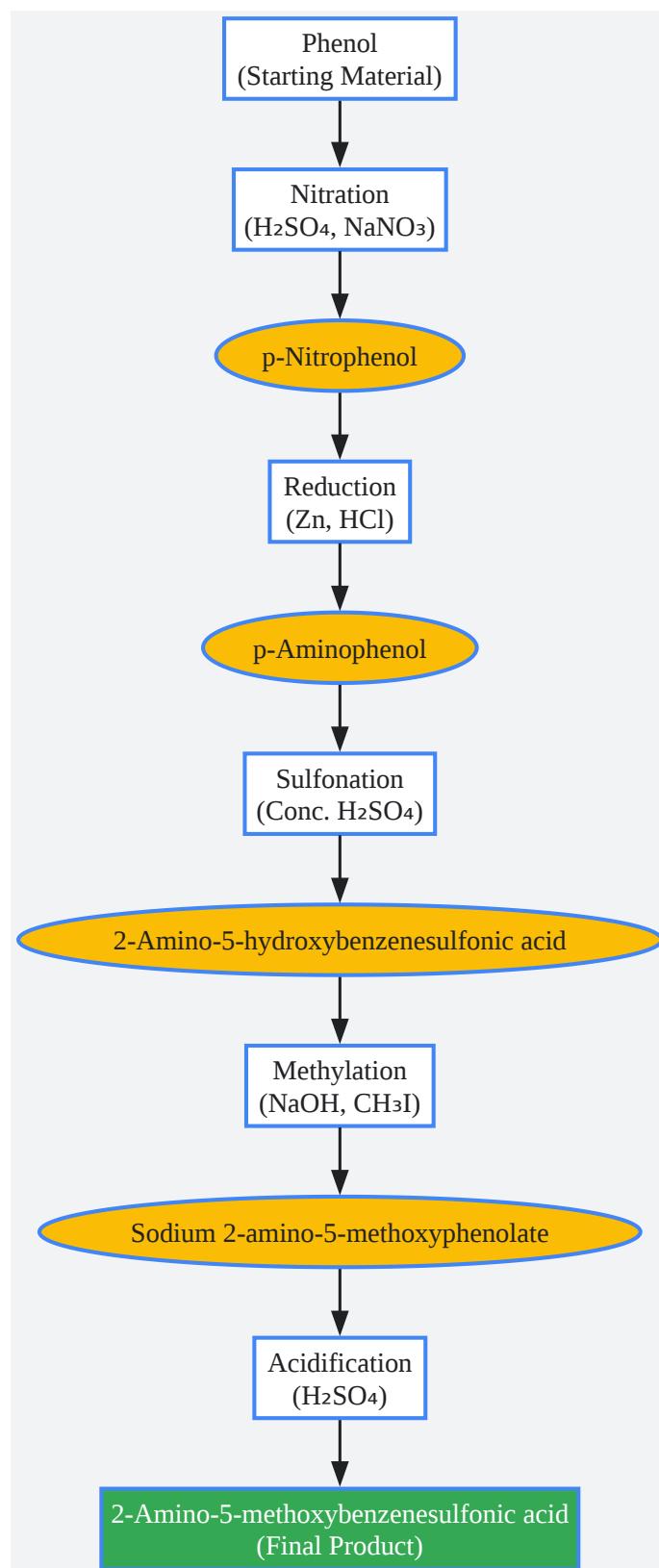
Table 2: Physicochemical Data

Property	Value	Source
Physical State	Solid, Powder	ECHEMI[3]
Melting Point	> 300 °C	ECHEMI[3]
Solubility in Water	6 g/L at 20 °C	ECHEMI[3]
logP	-0.67	ECHEMI[3]

| pKa | Not readily available | |

Synthesis and Manufacturing

The synthesis of **2-Amino-5-methoxybenzenesulfonic acid** is a multi-step process that requires careful control of reaction conditions. A common route starts from phenol, leveraging classic aromatic substitution reactions.[\[1\]](#) The rationale behind this pathway is the cost-effectiveness of the starting material and the well-established nature of the required chemical transformations.

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Caption: High-level workflow for the synthesis of **2-Amino-5-methoxybenzenesulfonic acid** from phenol.

Detailed Synthesis Protocol

The following protocol is adapted from established synthesis methodologies.^[1] It is designed for laboratory-scale preparation and serves as a self-validating system where the successful isolation of each intermediate confirms the efficacy of the preceding step.

Expertise & Experience Insight: This synthesis route is a classic example of electrophilic aromatic substitution and functional group manipulation. The choice of reagents and the sequence of steps are critical. For instance, sulfonation is performed after the amino group is in place to direct the sulfonic acid group to the ortho position, while reduction of the nitro group to an amine is a necessary precursor for this directing effect.

Protocol Steps:

- Nitration of Phenol:
 - In a three-necked flask, dissolve 90-100g of phenol in 50-60mL of water with stirring.
 - Slowly add 13-15mL of 70% H_2SO_4 followed by 6-8g of sodium nitrate. The slow addition and controlled temperature (13-15°C) are crucial to prevent over-nitration and ensure the selective formation of p-nitrophenol.
 - The reaction yields p-nitrophenol.
- Reduction to p-Aminophenol:
 - To the p-nitrophenol solution, add zinc powder and hydrochloric acid. This is a Bechamp reduction, a standard method for converting aromatic nitro compounds to amines.
 - The reaction is exothermic and should be cooled to maintain control. The completion of the reaction yields p-aminophenol.
- Sulfonation:

- To the resulting p-aminophenol, slowly add concentrated sulfuric acid. The strongly acidic conditions facilitate the electrophilic substitution of the sulfonic acid group onto the aromatic ring, yielding 2-amino-5-hydroxybenzenesulfonic acid.
- Methylation:
 - Dissolve the 2-amino-5-hydroxybenzenesulfonic acid in a sodium hydroxide solution to form the sodium salt.
 - Add methyl iodide (CH_3I) to the solution. This is a Williamson ether synthesis step, where the phenoxide ion acts as a nucleophile to displace the iodide from methyl iodide, forming the methoxy group.
 - This step results in the formation of sodium 2-amino-5-methoxyphenolate.
- Acidification and Isolation:
 - Treat the solution with H_2SO_4 at an elevated temperature. This acidifies the sulfonate salt, precipitating the final product, **2-Amino-5-methoxybenzenesulfonic acid**.
 - The solid product can be collected by filtration, washed, and dried. This method reports a synthesis yield of over 82%.[\[1\]](#)

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques provides a detailed fingerprint of the molecular structure.

Trustworthiness Insight: Each analytical technique provides orthogonal data. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and mass spectrometry confirms the molecular weight. Together, they provide a high degree of confidence in the compound's structure.

Table 3: Spectroscopic Data Summary

Technique	Expected Observations	Source
¹ H NMR	Signals corresponding to aromatic protons (in the 6-8 ppm range), amine (NH₂) protons (broad signal), and methoxy (CH₃) protons (singlet around 3.8 ppm).	PubChem[2]
¹³ C NMR	Resonances for aromatic carbons (100-160 ppm), including carbons attached to the amino, methoxy, and sulfonic acid groups, and a signal for the methoxy carbon (~55 ppm).	PubChem[2]
FTIR	Characteristic absorption bands for N-H stretching (amine), C-O stretching (ether), S=O stretching (sulfonic acid), and aromatic C-H and C=C bonds.	PubChem[4]

| Mass Spec. | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 203.22 g/mol . | [PubChem\[4\]](#) |

Applications in Research and Development Dye Intermediate

The primary industrial application of **2-Amino-5-methoxybenzenesulfonic acid** is as a crucial intermediate in the synthesis of azo dyes.[\[1\]](#) The amino group can be diazotized and then coupled with other aromatic compounds to create a wide range of colors.

Potential in Drug Development

While not a final drug product itself, its structure contains several pharmacophores that are valuable to medicinal chemists.

- **Scaffold for Synthesis:** The substituted aniline structure is a common core in many pharmaceuticals.
- **Functional Group Handles:** The amino, methoxy, and sulfonic acid groups provide reactive "handles" for further chemical modification, allowing for the construction of more complex molecules and compound libraries for screening. For instance, the related compound 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid is an important intermediate for the antipsychotic drug Amisulpride.^[5] This highlights the utility of the aminobenzenesulfonic acid scaffold in medicinal chemistry.

Safety and Handling

Proper handling of **2-Amino-5-methoxybenzenesulfonic acid** is essential in a laboratory setting. The compound is classified as hazardous.^[6]

Table 4: GHS Hazard and Precautionary Information

Category	Information	Source
Signal Word	Warning	Fisher Scientific ^[6]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	PubChem ^[2] , Fisher Scientific ^[6]

| Precautionary Statements| Prevention: P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Fisher Scientific^[6] |

Handling Recommendations:

- Use in a well-ventilated area or under a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.^[6]
- Avoid generating dust.
- Ensure eyewash stations and safety showers are readily accessible.^[6]

Conclusion

2-Amino-5-methoxybenzenesulfonic acid is a compound of significant utility, primarily as a dye intermediate, with clear potential as a versatile building block for pharmaceutical research and development. Its synthesis is well-documented, and its chemical properties are well-characterized. Adherence to established safety protocols is mandatory for its handling. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this compound into their research endeavors.

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